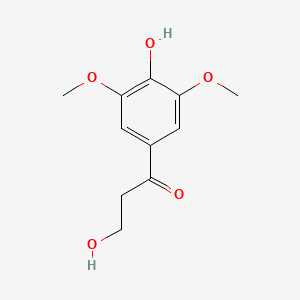
3-Hidroxi-1-(4-hidroxi-3,5-dimetoxi fenil)propan-1-ona
Descripción general
Descripción
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a chemical compound with the molecular formula C11H14O5. It is a white crystalline solid that is stable at room temperature but may decompose under light exposure. This compound is soluble in organic solvents such as ethanol, dimethyl sulfoxide, and dimethylformamide .
Aplicaciones Científicas De Investigación
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of diseases related to oxidative stress.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
Mode of Action
The compound’s interaction with its targets and the resulting changes are subject to further investigation .
Biochemical Pathways
Understanding the affected pathways and their downstream effects would require additional research .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Métodos De Preparación
The synthesis of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be achieved through several steps:
Acylation Reaction: The process begins with the acylation of toluene with acetone to produce 3-hydroxy-1-(4-methylphenyl)propan-1-one.
Bromination: The intermediate product is then treated with bromine to form 3-hydroxy-1-(4-bromophenyl)propan-1-one.
Hydroxylation: Finally, the brominated intermediate reacts with 4-hydroxy-3,5-dimethoxyphenylboronic acid and sodium hydride to yield 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one[][2].
Análisis De Reacciones Químicas
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can undergo substitution reactions with reagents like acyl chlorides or alkyl halides to form esters or ethers[][3].
Comparación Con Compuestos Similares
3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one can be compared with similar compounds such as:
3-Hydroxy-1-(4-hydroxyphenyl)propan-1-one: Lacks the methoxy groups, which may affect its solubility and reactivity.
3-Hydroxy-1-(4-methoxyphenyl)propan-1-one: Contains only one methoxy group, which may influence its biological activity.
3-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-1-one: Has a different substitution pattern, potentially altering its chemical and biological properties.
Propiedades
IUPAC Name |
3-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5/c1-15-9-5-7(8(13)3-4-12)6-10(16-2)11(9)14/h5-6,12,14H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOAHNLBCNGCHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50710768 | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136196-47-9 | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136196479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50710768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXY-1-(4-HYDROXY-3,5-DIMETHOXYPHENYL)PROPAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DQC3X29PJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in natural product research?
A1: 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one is a phenylpropanoid identified in maple syrup [] and the stems and bark of Quercus coccifera L. [] Its presence in these natural sources makes it of interest for researchers studying the chemical composition and potential bioactivities of these plants and their derived products.
Q2: Has 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one shown any promising biological activities?
A2: While specific studies focusing on the bioactivity of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one are limited, it's important to note that it was identified alongside numerous other phenolic compounds in maple syrup extracts exhibiting antioxidant properties []. These extracts demonstrated radical scavenging activity comparable to vitamin C in a diphenylpicrylhydrazyl (DPPH) assay []. Further research is needed to elucidate the specific contribution of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one to these observed antioxidant effects.
Q3: How does the presence of 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one contribute to our understanding of maple syrup's composition?
A3: Identifying 3-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)propan-1-one in maple syrup expands the known chemical diversity of this natural product []. The study reporting this finding significantly increased the number of characterized compounds in maple syrup, enriching our understanding of its complex phytochemical profile [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


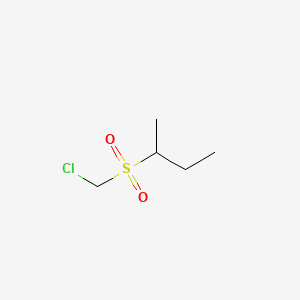
![Acetamide,N-[4-(fluoromethoxy)phenyl]-](/img/structure/B599437.png)

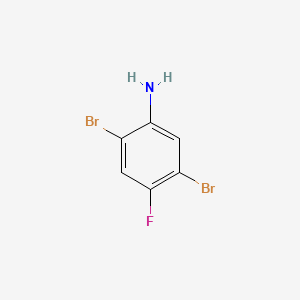
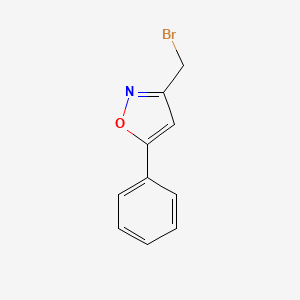
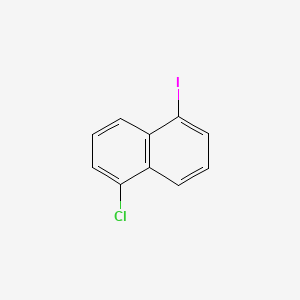
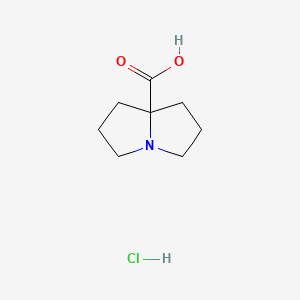
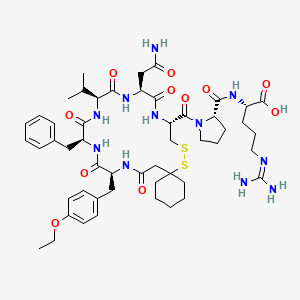
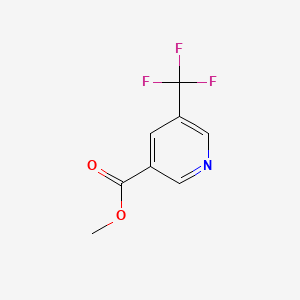
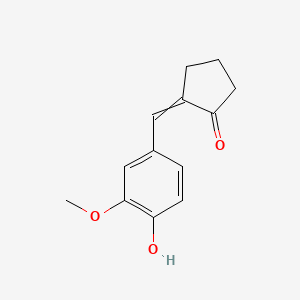

![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
